molecular formula C10H13N B1212845 1-Phenylcyclopropanemethylamine CAS No. 935-42-2

1-Phenylcyclopropanemethylamine

Cat. No. B1212845
CAS RN: 935-42-2
M. Wt: 147.22 g/mol
InChI Key: FUEMGCALFIHXAS-UHFFFAOYSA-N
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Patent
US08148400B2

Procedure details

A solution of 1-phenylcyclopropanecarboxamide (0.450 g, 2.79 mmol) in tetrahydrofuran (5 mL) was slowly added to a suspension of LAH (0.117 g, 3.07 mmol) in tetrahydrofuran (5 mL) at 23° C. over 2 minutes. The reaction was then heated to 65° C. for 6 hours. The reaction was quenched with the Rochelle salt (1N in water, 10 mL) and extracted with ethyl acetate (3×). The combined organic layers were then dried over anhydrous magnesium sulfate, filtered and concentrated to give the crude title material (0.200 g, 49%) as an oil which was used as such in the next reaction. An aliquot was purified on preparative HPLC (ammonium acetate/water/acetonitrile). 1H NMR (400 MHz, CDCl3, acetic acid salt) δ: 0.83-0.94 (4H, m), 1.98 (3H, s), 2.90 (2H, s), 4.98 (3H, br s), 7.23-7.37 (5H, m).
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.117 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([C:10]([NH2:12])=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCCC1>[C:1]1([C:7]2([CH2:10][NH2:12])[CH2:8][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CC1)C(=O)N
Name
Quantity
0.117 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with the Rochelle salt (1N in water, 10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were then dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.